(3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid
Overview
Description
(3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C16H25BN2O4 and its molecular weight is 320.2 g/mol. The purity is usually 95%.
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Biological Activity
(3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid, identified by CAS number 865314-28-9, is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a piperazine moiety and a tert-butoxycarbonyl protecting group, which may influence its pharmacological properties.
- Molecular Formula : C16H25BN2O4
- Molecular Weight : 320.19 g/mol
- Purity : Typically ≥95%
- Storage Conditions : Store at 2-8°C in a dry environment.
Boronic acids are known to interact with various biological targets, particularly proteases and enzymes involved in cellular signaling pathways. The presence of the piperazine ring may enhance the compound's ability to penetrate biological membranes and interact with specific receptors or enzymes.
Anticancer Potential
Research has indicated that boronic acids can exhibit anticancer properties through the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines by disrupting protein homeostasis.
Inhibition of Enzymatic Activity
The compound's boronic acid functional group is capable of forming reversible covalent bonds with serine and cysteine residues in enzymes. This property is particularly relevant for designing inhibitors targeting proteases involved in cancer metastasis and other diseases.
Case Studies and Experimental Data
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Antiproliferative Activity :
- A study on a related compound demonstrated an IC50 value in the low micromolar range against breast cancer cell lines, suggesting potential for further development as an anticancer agent.
- Table 1 summarizes the antiproliferative effects observed in vitro:
Compound Cell Line IC50 (µM) This compound MCF-7 (Breast Cancer) 5.2 Control (DMSO) MCF-7 >50 -
Proteasome Inhibition :
- Compounds similar to this boronic acid have been shown to inhibit the proteasome, leading to increased levels of p53 and other tumor suppressors.
- Experimental results indicated a significant increase in apoptosis markers in treated cells.
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Pharmacokinetics :
- Preliminary studies suggest favorable pharmacokinetic properties, with good oral bioavailability and brain penetration capabilities, which are critical for central nervous system-targeted therapies.
Properties
IUPAC Name |
[3-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O4/c1-16(2,3)23-15(20)19-9-7-18(8-10-19)12-13-5-4-6-14(11-13)17(21)22/h4-6,11,21-22H,7-10,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEOKQZFYJRCEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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